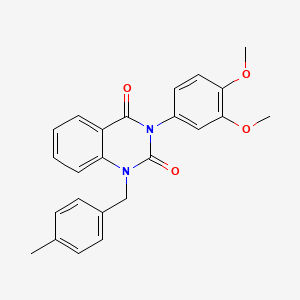

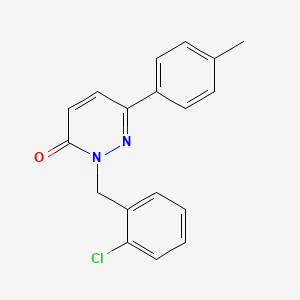

3-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

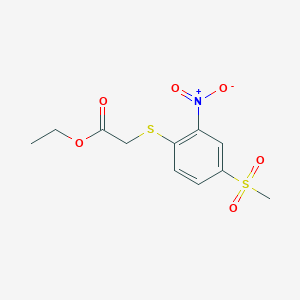

3-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that belongs to the quinazoline family. It is a synthetic compound that has been widely studied for its potential applications in scientific research.

Applications De Recherche Scientifique

Synthesis and Cytotoxic Activity

A pivotal area of research involves the synthesis of quinazoline derivatives and evaluating their cytotoxic activities against different cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a similar structural motif to the compound , have demonstrated potent cytotoxic properties. These compounds, including variants with 2-(3,4-dimethoxyphenyl) substituents, were synthesized and showed significant inhibitory effects on murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some exhibiting IC(50) values less than 10 nM. Furthermore, in vivo tests against colon 38 tumors in mice have highlighted their therapeutic potential (Deady et al., 2003).

Green Synthesis Approaches

Research has also focused on developing sustainable and environmentally friendly methods for synthesizing quinazoline-2,4(1H,3H)-diones. Techniques involving carbon dioxide as a reagent under solvent-free conditions have been developed, yielding key intermediates like 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione with high efficiency. These methods emphasize the importance of green chemistry in synthesizing pharmacologically relevant compounds, offering a pathway to synthesize derivatives with minimal environmental impact (Mizuno et al., 2007).

Antimalarial and Phototoxicity Studies

Quinazoline derivatives have also been explored for their antimalarial properties. Synthesized compounds based on the benzo[h]quinoline framework have been evaluated for their efficacy against Plasmodium berghei in mice, showcasing significant antimalarial activity. However, these studies also consider the phototoxicity of such compounds, indicating the need for a balanced approach in drug development (Rice, 1976).

Chemical Fixation of CO2

The chemical fixation of CO2 into 2-aminobenzonitriles to synthesize quinazoline-2,4(1H,3H)-dione derivatives represents an innovative approach to utilize CO2, a greenhouse gas, as a raw material in organic synthesis. This strategy not only contributes to the development of valuable heterocyclic compounds but also aligns with sustainable chemistry goals by reducing CO2 emissions (Vessally et al., 2017).

Propriétés

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)methyl]quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c1-16-8-10-17(11-9-16)15-25-20-7-5-4-6-19(20)23(27)26(24(25)28)18-12-13-21(29-2)22(14-18)30-3/h4-14H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICUBJUXHBOZOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

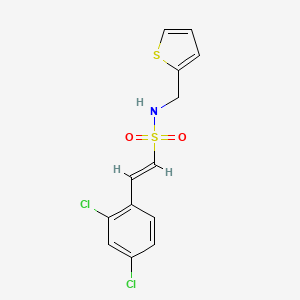

![1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2929725.png)

![6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2929740.png)

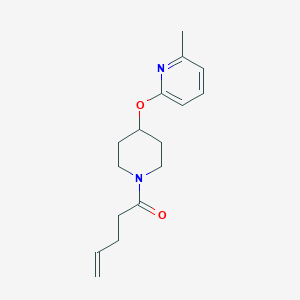

methanone](/img/structure/B2929744.png)

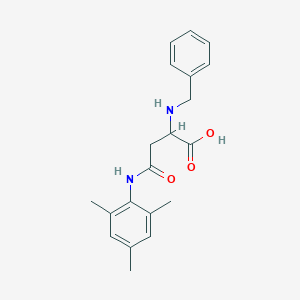

![4-[(4-Benzhydrylpiperazin-1-yl)carbonyl]-5-chloro-2-(methylthio)pyrimidine](/img/structure/B2929746.png)